Ethyl 2-(2-(4-methoxy-3-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-(4-methoxy-3-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, an amide linkage, and various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-methoxy-3-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Amide Formation: The thiazole intermediate is then reacted with an appropriate acyl chloride or anhydride to form the amide linkage.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-methoxy-3-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols or amines, and substitution reactions may yield nitro, sulfo, or halo derivatives.
Scientific Research Applications
Ethyl 2-(2-(4-methoxy-3-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity, including antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as a precursor in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-methoxy-3-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid
Uniqueness
Ethyl 2-(2-(4-methoxy-3-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is unique due to its specific combination of functional groups and its thiazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
IUPAC Name |
ethyl 2-[[2-(4-methoxy-3-methylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-4-28-21(26)20-19(16-8-6-5-7-9-16)24-22(29-20)23-18(25)13-15-10-11-17(27-3)14(2)12-15/h5-12H,4,13H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOASTJBSFPJBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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